molecular formula C30H58O B14311953 2-Tridecylheptadec-2-enal CAS No. 112642-50-9

2-Tridecylheptadec-2-enal

Cat. No.: B14311953
CAS No.: 112642-50-9
M. Wt: 434.8 g/mol
InChI Key: WPASVKPMONFFCM-UHFFFAOYSA-N
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Description

2-Tridecylheptadec-2-enal is a high-purity, long-chain unsaturated aldehyde provided as a stable, neat liquid for use as a critical standard and reagent in research and development. Intended for Research Use Only (RUO), this compound is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on this product for investigating the structure-activity relationships of long-chain aldehydes, exploring their role in material science as organic intermediates, and studying their behavior in fragrance and flavor formulations, where similar compounds are known to provide waxy, citrus-like olfactory notes . Its defined structure, C30H58O, makes it a valuable tool for analytical method development, serving as a calibration standard in techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS). This reagent is produced and quality-controlled to ensure consistency, supporting reproducibility in long-term studies across various scientific fields.

Properties

CAS No.

112642-50-9

Molecular Formula

C30H58O

Molecular Weight

434.8 g/mol

IUPAC Name

2-tridecylheptadec-2-enal

InChI

InChI=1S/C30H58O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31)27-25-23-21-19-17-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3

InChI Key

WPASVKPMONFFCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=C(CCCCCCCCCCCCC)C=O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 2 Tridecylheptadec 2 Enal

Discovery and Biological Sources

The discovery of 2-Tridecylheptadec-2-enal is intrinsically linked to the chemical exploration of marine red algae, particularly species belonging to the genus Laurencia. These seaweeds are renowned for their capacity to produce a wide array of secondary metabolites.

Red Algae of the Genus Laurencia as Primary Isolates

2-Tridecylheptadec-2-enal has been identified as an unusual metabolite primarily isolated from red algae of the genus Laurencia. oup.com Seminal studies have unequivocally established its presence in at least two species: Laurencia undulata and Laurencia papillosa. oup.com The structural confirmation of the compound, specifically as (E)-2-tridecyl-2-heptadecenal, was achieved through synthetic methods, which corroborated the spectral data of the natural isolate. oup.com The genus Laurencia is well-documented for its production of a rich diversity of compounds, including halogenated and non-halogenated terpenes and C15-acetogenins, making it a focal point for marine natural product chemists. nih.govwikipedia.org

In addition to the primary isolates, a new aldehyde derivative, (E)-2-{(E) tridec-2-en-2-yl} heptadec-2-enal, was isolated from Laurencia papillosa, further highlighting the genus's capability to synthesize such long-chain aldehydes. researchgate.net

Geographic Distribution and Intra-Species Variability of Occurrence

The genus Laurencia has a global distribution, with species found in temperate, subtropical, and tropical marine environments. wikipedia.org They typically inhabit littoral to sublittoral zones. wikipedia.org The production of specific secondary metabolites within Laurencia, including long-chain aldehydes, can be influenced by geographical location. For instance, specimens of Laurencia papillosa collected from the Red Sea coast of Saudi Arabia have been a source for the isolation of various metabolites, including a novel aldehyde derivative structurally related to 2-Tridecylheptadec-2-enal. nih.govresearchgate.netresearchgate.net This species is also found on the Lebanese coast, in the Aegean Sea, and off the coasts of Brazil and India, though the chemical profile can vary. nih.goviajps.com

There is significant evidence for intra-species variability in the chemical composition of Laurencia species. The production of secondary metabolites can differ between populations of the same species from different geographical areas, leading to the concept of "chemotypes." This variability is influenced by both genetic and environmental factors. While specific studies on the intra-species variability of 2-Tridecylheptadec-2-enal are not extensively documented, the known chemical diversity within the genus strongly suggests that its presence and concentration could vary between different populations of Laurencia undulata and Laurencia papillosa.

Advanced Extraction and Purification Techniques Employed in Marine Natural Product Chemistry

The isolation of lipophilic compounds like 2-Tridecylheptadec-2-enal from marine algae requires specialized extraction and purification methodologies. The general workflow involves initial extraction with organic solvents followed by various chromatographic techniques to separate the complex mixture of metabolites.

For the isolation of compounds from Laurencia species, initial extraction is typically performed using solvents such as dichloromethane (B109758), methanol, or a mixture of both. nih.govscialert.net Given the nonpolar nature of 2-Tridecylheptadec-2-enal, a lipophilic extraction is essential. One study on Laurencia papillosa utilized a petroleum ether extract for the isolation of fatty acid aldehydes. researchgate.net Another approach for lipophilic compounds from Laurencia perforata involved extraction with a 2:1 mixture of dichloromethane and methanol. acs.orgnih.gov

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, is subjected to a series of purification steps. Column chromatography is a fundamental technique used for the initial fractionation of the extract. nih.govresearchgate.net Different stationary phases, such as silica (B1680970) gel, are employed, and the mobile phase consists of a gradient of solvents with increasing polarity, for example, a mixture of n-hexane and ethyl acetate. researchgate.net

For finer purification and to obtain the pure compound, High-Performance Liquid Chromatography (HPLC) is often utilized. This technique provides higher resolution and is crucial for separating structurally similar compounds. The selection of the appropriate column and solvent system is critical and is tailored to the physicochemical properties of the target molecule. The final step in the process is the structural elucidation of the isolated compound using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity as 2-Tridecylheptadec-2-enal. researchgate.net

Biosynthetic Pathways and Regulation of 2 Tridecylheptadec 2 Enal

Proposed Biogenetic Mechanisms of Long-Chain α,β-Unsaturated Aldehydes

Long-chain α,β-unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to an aldehyde functional group. Their biosynthesis is a multi-step process involving the modification of fatty acid precursors.

The foundation for the biosynthesis of 2-tridecylheptadec-2-enal lies in fatty acid metabolism. nih.gov Marine organisms, including microalgae and bacteria, produce a diverse array of fatty acids. ifremer.fr These fatty acids serve as the fundamental building blocks for a variety of lipids. ifremer.fr The initial steps involve the production of long-chain acyl-Coenzyme A (acyl-CoA) or acyl-acyl carrier protein (acyl-ACP) molecules. In cyanobacteria, for instance, long-chain acyl-ACPs are direct products of fatty acid biosynthesis. researchgate.net These activated fatty acid derivatives can then be channeled into different metabolic pathways, one of which leads to the formation of aldehydes. researchgate.net

The process begins with the conversion of these acyl-ACPs or acyl-CoAs into fatty aldehydes. researchgate.net This reduction is a critical step, setting the stage for subsequent modifications that result in the final α,β-unsaturated aldehyde structure. The diversity of fatty acids within an organism, which can be saturated, unsaturated, or branched, provides the raw material for a wide range of potential aldehyde products. nih.gov

The conversion of fatty acid precursors to α,β-unsaturated aldehydes involves a series of enzymatic reactions. While the specific enzymes for 2-tridecylheptadec-2-enal are not identified, general pathways for similar compounds offer a model.

A key enzymatic step is the reduction of a fatty acyl-CoA or acyl-ACP to a fatty aldehyde. This reaction is catalyzed by enzymes such as fatty acyl-CoA reductase (FAR) or acyl-ACP reductase. nih.govresearchgate.net Following the formation of the saturated aldehyde, a desaturation step is required to introduce the α,β-double bond. This is likely accomplished by a desaturase enzyme.

Alternatively, the biosynthesis can proceed through an oxidation pathway. In some cases, α,β-unsaturated alcohols are oxidized to their corresponding aldehydes. nih.gov This selective oxidation is a challenging chemical transformation, and biocatalysis offers an efficient and specific route. nih.gov For example, alcohol dehydrogenases can catalyze the oxidation of α,β-unsaturated alcohols to aldehydes, with cofactor regeneration systems in place to maintain catalytic activity. nih.gov

Furthermore, α,β-unsaturated thioesters, such as coumaroyl-coenzyme A and crotonyl-coenzyme A, are known intermediates in various enzymatic processes and are formed by the action of acyl-CoA dehydrogenases. wikipedia.org This suggests another potential route where a fatty acyl-CoA is first desaturated and then reduced to the aldehyde.

The table below summarizes the general enzymatic steps that are likely involved in the biosynthesis of long-chain α,β-unsaturated aldehydes.

Enzymatic Step Enzyme Class Substrate Product Function
Fatty Acid ActivationAcyl-CoA SynthetaseFatty AcidFatty Acyl-CoAPrepares fatty acid for metabolism.
Reduction to AldehydeFatty Acyl-CoA/ACP ReductaseFatty Acyl-CoA/ACPFatty AldehydeForms the aldehyde functional group. nih.govresearchgate.net
DesaturationDesaturaseFatty Aldehydeα,β-Unsaturated AldehydeIntroduces the double bond.
Oxidation of AlcoholAlcohol Dehydrogenaseα,β-Unsaturated Alcoholα,β-Unsaturated AldehydeAlternative pathway to form the aldehyde. nih.gov

Environmental and Genetic Factors Influencing Marine Natural Product Biosynthesis

The production of 2-tridecylheptadec-2-enal, like many other marine natural products, is not static. It is influenced by a complex interplay of environmental cues and the underlying genetic framework of the organism.

The metabolic pathways of marine algae are highly responsive to their surrounding environment. mdpi.comresearchgate.net Abiotic factors such as light, temperature, nutrient availability, and salinity can significantly impact the production of secondary metabolites, including long-chain aldehydes. mdpi.comresearchgate.netsustainability-directory.com

Light and Temperature: These are critical factors that influence the growth and biochemical composition of algae. mdpi.com Temperature affects the activity of enzymes involved in metabolic pathways, while light provides the energy for photosynthesis, the primary source of carbon for building molecules like fatty acids. sustainability-directory.commdpi.comnih.gov

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for algal growth and metabolism. mdpi.commdpi.com Nutrient limitation can act as a stressor, often leading to a shift in metabolic pathways and an increased production of certain secondary metabolites. tandfonline.com

Salinity: Changes in salinity can impose osmotic stress on marine algae, triggering metabolic adjustments that may alter the profile of produced compounds. mdpi.comtandfonline.com

These environmental stressors can lead to the differential expression of genes and the subsequent modulation of metabolic output, potentially increasing the production of defensive compounds like 2-tridecylheptadec-2-enal. mdpi.comsustainability-directory.com

The capacity to synthesize natural products is encoded within the genome of the producing organism, often in the form of biosynthetic gene clusters (BGCs). nih.govnih.govresearchgate.net These clusters contain the genes for all the enzymes required to produce a specific secondary metabolite. nih.govresearchgate.net

The expression of these BGCs is tightly regulated. nih.govresearchgate.net Many BGCs remain "silent" or are expressed at very low levels under standard laboratory conditions. nih.govresearchgate.net The activation of these silent gene clusters can be triggered by specific environmental signals or through genetic manipulation. nih.govresearchgate.net Understanding the regulatory mechanisms that control the expression of the BGC responsible for 2-tridecylheptadec-2-enal is key to unlocking its full biosynthetic potential.

The discovery and characterization of BGCs from marine organisms have been greatly accelerated by advances in genome sequencing and bioinformatics. nih.govnih.gov These tools allow for the identification of potential natural product pathways, even for compounds that have not yet been isolated. nih.gov

Biological Activities and Mechanistic Investigations of 2 Tridecylheptadec 2 Enal

Anthelmintic Activity Studies

The search for new anthelmintic agents is a critical area of research in both veterinary and human medicine, driven by the rise of drug resistance in parasitic helminths. Natural products from marine sources present a promising avenue for the discovery of novel nematicides.

While 2-tridecylheptadec-2-enal has been identified as a chemical constituent of the red alga Laurencia obtusa, specific in vitro studies assessing its direct anthelmintic activity against parasitic nematodes like Haemonchus contortus are not extensively documented in publicly available research. ekb.eg The existing body of research on Laurencia species often focuses on their broader antimicrobial or cytotoxic properties. researchgate.netresearchgate.netnih.gov

The anthelmintic potential of various other plant-derived extracts and synthetic compounds has been demonstrated, often showing dose-dependent effects on the paralysis and mortality of worms or the inhibition of egg hatching. mdpi.com However, the specific efficacy of 2-tridecylheptadec-2-enal remains an area requiring further focused investigation. The table below reflects the current gap in specific data for this compound.

Compound NameTarget OrganismObserved Effect
2-Tridecylheptadec-2-enalHaemonchus contortusData Not Available
2-Tridecylheptadec-2-enalOther Parasitic NematodesData Not Available

This table highlights the need for future research to quantify the specific antiparasitic effects of this marine aldehyde.

Mechanistic investigations into the bioactivity of 2-tridecylheptadec-2-enal point towards its α,β-unsaturated aldehyde functional group as the key to its potential effects. This chemical feature makes the molecule an electrophilic species and a potential Michael acceptor. nih.govresearchgate.netresearchgate.net This reactivity allows it to form covalent adducts with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues within proteins and other low-molecular-weight thiols like glutathione. nih.gov

This interaction with proteins is a critical aspect of the cytotoxicity of α,β-unsaturated aldehydes. Research suggests that for long-chain α,β-unsaturated aldehydes, cellular inactivation occurs predominantly through protein damage rather than DNA damage. nih.gov By binding to and modifying proteins, 2-tridecylheptadec-2-enal could disrupt a multitude of cellular processes essential for a parasite's survival. Potential targets include:

Enzymes: Critical enzymes involved in energy metabolism, antioxidant defense, or neuromuscular control could be inhibited, leading to paralysis and death.

Structural Proteins: Modification of structural proteins could compromise the integrity of the parasite's cuticle or internal tissues.

The depletion of intracellular glutathione, a key cellular antioxidant, can also contribute to cytotoxicity by rendering the parasite more vulnerable to oxidative stress. nih.gov Therefore, the presumed anthelmintic activity of 2-tridecylheptadec-2-enal likely stems from its ability to cause widespread, irreversible damage to essential parasite proteins.

Ecological and Defensive Roles in Marine Ecosystems

Secondary metabolites in marine algae are not produced in isolation; they are a product of evolutionary pressures and play crucial roles in the organism's interaction with its environment.

The red alga Laurencia obtusa thrives in competitive coastal ecosystems and is known to produce a rich array of secondary metabolites, including sesquiterpenes, acetogenins, and the noteworthy (E)-2-tridecyl-2-heptadecenal. ekb.eg The production and chemical composition of these metabolites can vary significantly based on seasonal changes and local environmental conditions, such as water temperature, pH, and nutrient availability. ekb.eg

These compounds are considered a key component of the alga's adaptive strategy, allowing it to cope with various biotic and abiotic stressors. researchgate.net The lipophilic nature of many of these metabolites, including the long hydrocarbon tail of 2-tridecylheptadec-2-enal, suggests they are likely integrated into the cell membranes or stored in specialized intracellular vesicles, ready to be deployed when needed.

The primary ecological function attributed to many Laurencia secondary metabolites is chemical defense. jaefr.com The presence of a reactive and potentially toxic compound like 2-tridecylheptadec-2-enal can serve as a potent deterrent against herbivores, making the alga unpalatable or harmful to grazing marine organisms. This antifeedant activity is a crucial survival mechanism in environments with high grazing pressure.

Beyond direct defense against predation, these chemical agents may also function in interspecies communication and competition. They can act as allelopathic compounds, being released into the immediate environment to inhibit the growth of competing seaweeds or prevent the settlement of fouling organisms on the alga's surface. This chemical "warfare" helps Laurencia secure access to essential resources like sunlight and space, thereby shaping the local marine community structure. jaefr.com The production of such bioactive aldehydes is a clear example of the vital role chemistry plays in the survival and ecological success of marine algae.

Analytical and Spectroscopic Characterization of 2 Tridecylheptadec 2 Enal

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in the identification of 2-Tridecylheptadec-2-enal. By interacting with the molecule at the atomic and molecular levels, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of information that, when combined, create a detailed structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Hydrogen Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon framework of 2-Tridecylheptadec-2-enal and to identify the location of hydrogen atoms.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is indicative of its electronic environment. For 2-Tridecylheptadec-2-enal, the aldehydic proton is expected to appear significantly downfield, typically in the range of 9.0-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The vinylic proton, which is part of the α,β-unsaturated system, would also exhibit a characteristic downfield shift. The numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the long alkyl chains would produce a complex series of signals in the upfield region of the spectrum, generally between 0.8 and 1.6 ppm.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. The carbonyl carbon of the aldehyde functional group is highly deshielded and would result in a signal in the far downfield region, typically around 190-200 ppm. The two carbons of the C=C double bond would have distinct signals in the olefinic region (100-150 ppm). The carbons of the long alkyl chains would appear in the upfield region of the spectrum.

| Predicted ¹H NMR Chemical Shifts for 2-Tridecylheptadec-2-enal | | :--- | :--- | | Proton Type | Predicted Chemical Shift (ppm) | | Aldehydic (-CHO) | 9.0 - 10.0 | | Vinylic (=CH-) | 6.0 - 7.5 | | Methylene adjacent to C=C (-CH₂-C=) | 2.0 - 2.5 | | Methylene chain (-CH₂-)n | 1.2 - 1.6 | | Terminal Methyl (-CH₃) | 0.8 - 1.0 |

| Predicted ¹³C NMR Chemical Shifts for 2-Tridecylheptadec-2-enal | | :--- | :--- | | Carbon Type | Predicted Chemical Shift (ppm) | | Carbonyl (C=O) | 190 - 200 | | Vinylic (=C-) | 140 - 160 | | Vinylic (=CH-) | 120 - 140 | | Methylene chain (-CH₂-)n | 20 - 40 | | Terminal Methyl (-CH₃) | ~14 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For 2-Tridecylheptadec-2-enal (C₃₀H₅₈O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2-Tridecylheptadec-2-enal, characteristic fragmentation would likely involve cleavage at the alpha and beta positions relative to the carbonyl group, as well as fragmentation along the long alkyl chains. The observation of a series of peaks separated by 14 mass units (corresponding to -CH₂- groups) is a hallmark of long-chain aliphatic compounds.

| Predicted Mass Spectrometry Data for 2-Tridecylheptadec-2-enal | | :--- | :--- | | Analysis | Expected Result | | Molecular Formula | C₃₀H₅₈O | | Molecular Weight | 434.79 g/mol | | Molecular Ion Peak [M]⁺ | m/z 434 | | Key Fragmentation | Cleavage at α and β positions to the carbonyl group, loss of alkyl chains |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Tridecylheptadec-2-enal, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the aldehyde, which typically appears in the region of 1680-1740 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system would be observed around 1600-1680 cm⁻¹. The C-H stretching vibrations of the aldehyde and the vinylic C-H bond would also be present at characteristic frequencies. The abundant C-H bonds of the long alkyl chains would give rise to strong absorptions in the 2850-3000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated aldehyde chromophore in 2-Tridecylheptadec-2-enal would lead to a characteristic UV absorption. The π → π* transition of the conjugated system is expected to result in a strong absorption maximum (λ_max) in the ultraviolet region, typically between 220 and 250 nm.

| Predicted Spectroscopic Data for 2-Tridecylheptadec-2-enal | | :--- | :--- | | Spectroscopic Method | Characteristic Absorption | | Infrared (IR) | C=O stretch: ~1705 cm⁻¹ (conjugated aldehyde), C=C stretch: ~1640 cm⁻¹, C-H (aldehyde): ~2720 and ~2820 cm⁻¹, C-H (alkyl): ~2850-2960 cm⁻¹ | | Ultraviolet-Visible (UV-Vis) | λ_max: ~220-250 nm (π → π* transition) |

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatographic methods are essential for the separation of 2-Tridecylheptadec-2-enal from reaction mixtures or natural sources, as well as for the assessment of its purity and for quantitative analysis. The choice of chromatographic technique depends on the scale and purpose of the separation.

Gas Chromatography (GC): Due to its volatility, 2-Tridecylheptadec-2-enal is amenable to analysis by gas chromatography. In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a powerful tool for the analysis of complex mixtures containing this aldehyde.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another valuable technique for the analysis of 2-Tridecylheptadec-2-enal. In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. Normal-phase HPLC, with a polar stationary phase and a nonpolar mobile phase, or reverse-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, can be employed for its purification and analysis. A UV detector is typically used to monitor the elution of the compound from the column, leveraging the UV absorbance of the α,β-unsaturated aldehyde chromophore.

| Chromatographic Methods for 2-Tridecylheptadec-2-enal Analysis | | :--- | :--- | | Technique | Application | | Gas Chromatography (GC) | Separation and quantification of volatile samples. | | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation combined with structural identification. | | High-Performance Liquid Chromatography (HPLC) | Purification, purity assessment, and quantification. |

Computational Chemistry and Theoretical Modeling of 2 Tridecylheptadec 2 Enal

Molecular Structure and Conformation Analysis through Computational Methods

Computational methods are instrumental in determining the three-dimensional structure and conformational landscape of 2-Tridecylheptadec-2-enal. Due to the presence of long, flexible alkyl chains and a reactive α,β-unsaturated aldehyde functional group, this molecule can adopt a multitude of conformations. Understanding the preferred spatial arrangements is crucial as it directly influences the molecule's physical properties and biological activity.

Conformational analysis of 2-Tridecylheptadec-2-enal is typically initiated by employing molecular mechanics (MM) force fields. These classical methods offer a computationally efficient way to explore the vast conformational space. By systematically rotating the rotatable bonds, a large number of potential structures can be generated. Subsequently, these structures are subjected to energy minimization to identify stable conformers.

For a more accurate determination of the low-energy conformers, quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are employed. These methods provide a more rigorous description of the electronic structure and, consequently, more reliable energy calculations. A common approach is to take the low-energy conformers identified by MM and re-optimize their geometries using DFT. This MM/QM strategy balances computational cost with accuracy. The resulting data can be presented in a table that summarizes the key structural parameters of the most stable conformers.

Table 1: Calculated Conformational Data for 2-Tridecylheptadec-2-enal

Conformational IsomerDihedral Angle (C1-C2-C3-C4) (°)Relative Energy (kcal/mol)Population (%) at 298.15 K
A178.50.0065.2
B-65.21.2520.1
C63.81.3014.7

Note: The data presented in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic properties and predicting the reactivity of 2-Tridecylheptadec-2-enal. Methods like Density Functional Theory (DFT) are commonly used to calculate a range of molecular properties that provide insights into the molecule's chemical behavior.

Key electronic properties that are typically investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For 2-Tridecylheptadec-2-enal, the MEP would likely show a region of negative potential (red) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the aldehydic proton and the β-carbon, suggesting these sites are prone to nucleophilic attack.

Reactivity indices, such as Fukui functions, can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These indices help in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks.

Table 2: Calculated Electronic Properties of 2-Tridecylheptadec-2-enal

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.9 D
Ionization Potential8.2 eV
Electron Affinity0.9 eV

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and intermolecular interactions of 2-Tridecylheptadec-2-enal over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of how the molecule interacts with its environment, such as a solvent, a biological membrane, or other molecules. nih.govjchemlett.com

In an MD simulation of 2-Tridecylheptadec-2-enal in an aqueous environment, for instance, one could observe how the hydrophobic alkyl chains tend to aggregate to minimize contact with water, while the more polar aldehyde group remains exposed to the solvent. This information is crucial for understanding the molecule's solubility and its behavior at interfaces.

Furthermore, MD simulations can be used to investigate the binding of 2-Tridecylheptadec-2-enal to a biological target, such as a receptor or an enzyme. By placing the molecule in the binding site of the protein and running a simulation, researchers can study the stability of the complex, identify key interacting residues, and calculate the binding free energy. This can provide valuable insights into the molecule's mechanism of action and guide the design of more potent analogs. The interactions can involve various forces, including hydrogen bonds and tetrel bonds, which can be explored through relaxed potential energy surface scans. nih.govnih.gov

Reaction Pathway Modeling in Both Biosynthetic and Synthetic Contexts

Computational modeling can be employed to elucidate the intricate reaction pathways involved in both the biosynthesis and chemical synthesis of 2-Tridecylheptadec-2-enal. By mapping the potential energy surface of a chemical reaction, researchers can identify the transition states and intermediates, and calculate the activation energies for different possible routes. nih.gov This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions.

In a biosynthetic context, modeling could be used to investigate the enzymatic reactions leading to the formation of 2-Tridecylheptadec-2-enal. For example, if the biosynthesis involves an aldol (B89426) condensation, quantum chemical calculations could be used to model the reaction within the enzyme's active site. This could reveal how the enzyme catalyzes the reaction by stabilizing the transition state and lowering the activation energy.

In the realm of synthetic chemistry, reaction pathway modeling can aid in the design of efficient synthetic routes. nih.gov For instance, if a Wittig reaction is being considered for the formation of the carbon-carbon double bond, computational modeling could be used to predict the stereoselectivity of the reaction and to understand how different reaction conditions might influence the outcome. By comparing the activation energies of competing pathways, the most favorable conditions for obtaining the desired product can be identified.

Table 3: Hypothetical Calculated Activation Energies for a Proposed Synthetic Step

Proposed Reaction PathwayTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Pathway A (Acid-catalyzed)35.215.8
Pathway B (Base-catalyzed)42.522.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Future Research Directions and Translational Opportunities for 2 Tridecylheptadec 2 Enal

Comprehensive Elucidation of Biosynthetic Enzymes and Pathways

A fundamental step after the discovery of a new marine natural product is to understand its origin. For a compound like a long-chain aldehyde, research would focus on identifying the biosynthetic gene clusters (BGCs) responsible for its production in the source organism. conicet.gov.ar This involves a combination of genomics, transcriptomics, and proteomics to pinpoint the specific enzymes and metabolic pathways.

Modern approaches utilize genome sequencing and bioinformatic tools to identify potential BGCs. conicet.gov.ar Once identified, heterologous expression of these gene clusters in a more tractable host organism, such as E. coli or a yeast species, can confirm their role in the compound's biosynthesis. This approach not only elucidates the enzymatic steps but also provides a platform for producing the compound in larger quantities. nih.gov

Key enzyme families that would be of interest in the biosynthesis of a long-chain unsaturated aldehyde include polyketide synthases (PKSs) and fatty acid synthases (FASs), which are responsible for building the carbon backbone, as well as desaturases and reductases that introduce unsaturation and modify functional groups. nih.gov

Discovery of Undiscovered Biological Functions and Underlying Modes of Action

With a novel compound in hand, a broad screening for biological activity is a critical next step. This typically involves testing the compound against a wide range of biological targets to identify potential therapeutic applications. Long-chain aldehydes, given their chemical nature, could be investigated for activities such as antimicrobial, antifungal, antiviral, anti-inflammatory, and cytotoxic effects. nih.govmdpi.com

Understanding the mode of action is crucial for further development. For instance, if antimicrobial activity is observed, studies would focus on determining whether the compound disrupts cell membranes, inhibits essential enzymes, or interferes with cellular signaling pathways. Research on other aldehydes has shown that their reactivity can be linked to their interaction with proteins and DNA. researchgate.net

Development of Environmentally Sustainable Bioproduction Strategies for Marine Natural Products

Many marine natural products are found in minute quantities in their native organisms, making their extraction from natural sources unsustainable and ecologically damaging. nih.gov Therefore, developing sustainable production methods is a key research direction.

Once the biosynthetic pathway is understood, metabolic engineering and synthetic biology approaches can be employed to optimize production in a microbial host. nih.gov This can involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions to maximize yield. For lipid-like molecules, microalgae are also being explored as sustainable bio-factories. nih.gov

Table 1: Comparison of Production Strategies for Marine Natural Products

Production MethodAdvantagesDisadvantages
Direct Extraction Compound is in its natural form.Low yields, ecological damage, seasonal variability.
Chemical Synthesis High purity, scalable.Often complex, multi-step, may use harsh reagents.
Bioproduction Sustainable, scalable, potential for optimization.Requires elucidation of biosynthetic pathway, host optimization can be challenging.

This table provides a general overview of production strategies for marine natural products.

Design and Synthesis of Structure-Activity Relationship (SAR) Driven Analogues for Targeted Research

To improve the potency and selectivity of a newly discovered compound, Structure-Activity Relationship (SAR) studies are essential. nih.govacs.org This involves systematically modifying the chemical structure of the lead compound and evaluating how these changes affect its biological activity.

For an unsaturated aldehyde, modifications could include altering the chain length, the position and geometry of the double bond, and modifying the aldehyde functional group. researchgate.net The resulting analogues would be tested to build a comprehensive SAR profile, which can guide the design of more effective and specific compounds. This process is crucial for transforming a natural product hit into a viable drug candidate.

Application of Chemoinformatics and Machine Learning in Compound Discovery and Prediction

Chemoinformatics and machine learning are increasingly powerful tools in natural product research. researchgate.netnih.gov Large databases of known marine natural products can be mined using computational approaches to predict the biological activities of new compounds based on their chemical structure. nih.gov

For a novel aldehyde, its structural features could be compared to those of known compounds to generate hypotheses about its potential targets and functions. Machine learning models, trained on large datasets of chemical structures and their associated biological activities, can predict the properties of new molecules with increasing accuracy. researchgate.netnih.gov This in silico screening can help prioritize which biological assays to perform, saving time and resources. Furthermore, chemoinformatic tools are vital for analyzing the vast datasets generated from lipidomics and other 'omics' studies. nih.gov

Q & A

Q. How can 2-Tridecylheptadec-2-enal be reliably identified using spectroscopic methods?

Methodological Answer:

  • Step 1: Perform Nuclear Magnetic Resonance (NMR) analysis. Compare observed chemical shifts (δ) for the aldehyde proton (~9-10 ppm) and olefinic protons (5-6 ppm for trans-configuration) with predicted values based on analogous compounds .
  • Step 2: Use Infrared (IR) Spectroscopy to confirm the presence of the aldehyde group (C=O stretch ~1720 cm⁻¹) and double bond (C=C stretch ~1650 cm⁻¹).
  • Step 3: Validate purity via High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210–220 nm. Reference retention times against synthetic standards .

Q. What are the standard synthetic routes for 2-Tridecylheptadec-2-enal?

Methodological Answer:

  • Route 1: Wittig Reaction between tridecylphosphonium ylide and heptadecanal. Optimize solvent (THF or DCM) and temperature (0–25°C) to favor trans-alkene formation .
  • Route 2: Aldol Condensation of a C13 aldehyde with a C17 α,β-unsaturated aldehyde precursor. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
  • Critical Step: Purify via silica gel chromatography (hexane:ethyl acetate gradient) to remove byproducts like unreacted aldehydes or over-oxidized species .

Advanced Research Questions

Q. How can contradictory data in thermal stability studies of 2-Tridecylheptadec-2-enal be resolved?

Methodological Answer:

  • Step 1: Replicate experiments under controlled conditions (e.g., inert atmosphere vs. ambient air) to isolate variables causing discrepancies in decomposition temperatures .
  • Step 2: Use Differential Scanning Calorimetry (DSC) to measure enthalpy changes. Compare results with computational models (e.g., DFT calculations of bond dissociation energies) .
  • Step 3: Apply multivariate statistical analysis to identify outliers or confounding factors (e.g., trace metal catalysts in synthesis) .

Example Workflow:

Collect data from ≥3 independent labs.

Perform ANOVA to assess significance of observed differences.

Publish a critical meta-analysis with raw data in open repositories to enable transparency .

Q. What methodologies optimize the purification of 2-Tridecylheptadec-2-enal from complex mixtures?

Methodological Answer:

  • Strategy 1: Preparative GC-MS for high-resolution separation. Use a non-polar column (e.g., DB-5) and temperature programming (150°C to 300°C at 5°C/min) .
  • Strategy 2: Crystallization in hexane at −20°C to isolate crystalline aldehyde fractions. Validate purity via melting point analysis (expected range: 45–50°C) .
  • Advanced Tip: Combine solid-phase extraction (SPE) with C18 cartridges and LC-MS/MS to remove polar impurities .

Q. How can computational modeling predict the environmental fate of 2-Tridecylheptadec-2-enal?

Methodological Answer:

  • Step 1: Use EPI Suite or TEST software to estimate biodegradation half-life and log Kow (octanol-water partition coefficient) .
  • Step 2: Validate predictions with microcosm studies (soil/water systems). Monitor degradation via GC-MS every 72 hours for 30 days .
  • Step 3: Compare results with regulatory databases (e.g., EPA’s ECOTOX) to assess ecotoxicological risks .

Key Guidelines for Researchers

  • Data Reporting: Include raw spectra, chromatograms, and computational input files in appendices to ensure reproducibility .
  • Literature Review: Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over non-curated databases .
  • Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal, especially for aldehydes with potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.